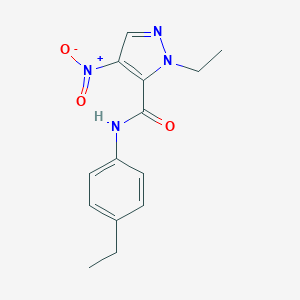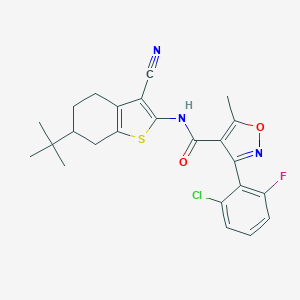![molecular formula C19H14FNO3S2 B446654 methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B446654.png)
methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a prop-2-enoyl group, and a bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, including the formation of the bithiophene core, the introduction of the fluorophenyl group, and the coupling of the prop-2-enoyl group. Common synthetic routes may involve:
Formation of the Bithiophene Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where two thiophene rings are coupled using a palladium catalyst and a boron reagent.
Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorophenyl group onto the bithiophene core.
Coupling of the Prop-2-enoyl Group: The final step involves the coupling of the prop-2-enoyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can be compared with other similar compounds, such as:
Methyl 5’-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Eigenschaften
Molekularformel |
C19H14FNO3S2 |
|---|---|
Molekulargewicht |
387.5g/mol |
IUPAC-Name |
methyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14FNO3S2/c1-24-19(23)17-14(15-3-2-10-25-15)11-26-18(17)21-16(22)9-6-12-4-7-13(20)8-5-12/h2-11H,1H3,(H,21,22)/b9-6+ |
InChI-Schlüssel |
UUZZTDVOXHCKTK-RMKNXTFCSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
Isomerische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Kanonische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-4-(4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}benzoyl)piperazine](/img/structure/B446571.png)
![N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446572.png)
![Dimethyl 5-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)isophthalate](/img/structure/B446573.png)



![2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B446581.png)




![N-(2-butylphenyl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446591.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446593.png)
![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B446594.png)
